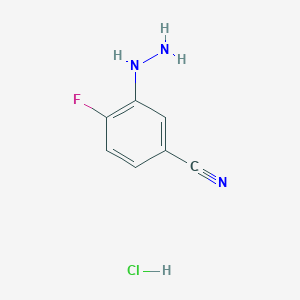

4-Fluoro-3-hydrazinylbenzonitrile hydrochloride

Description

Properties

IUPAC Name |

4-fluoro-3-hydrazinylbenzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3.ClH/c8-6-2-1-5(4-9)3-7(6)11-10;/h1-3,11H,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPIAILGWFPYMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)NN)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-hydrazinylbenzonitrile hydrochloride typically involves the reaction of 4-fluoro-3-nitrobenzonitrile with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion of the nitro group to the hydrazinyl group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-hydrazinylbenzonitrile hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Primary amines.

Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

4-Fluoro-3-hydrazinylbenzonitrile hydrochloride has shown potential in cancer treatment. Research indicates that compounds with similar structures can inhibit lysine-specific demethylase-1, an enzyme implicated in various cancers including prostate, breast, and lung cancers. The inhibition of this enzyme can lead to the reactivation of tumor suppressor genes, making it a target for novel cancer therapies .

Antibacterial Activity

This compound has also been investigated for its antibacterial properties. Hydrazine derivatives, including this compound, have been synthesized for use against antibiotic-resistant bacteria such as Acinetobacter baumannii. These derivatives are being explored for their effectiveness in treating infections caused by this pathogen, which is known for causing severe nosocomial infections .

Crop Protection

The hydrazine derivatives are not only limited to medicinal uses but also find applications in agriculture. They are being evaluated as potential agents for pest control and crop protection due to their ability to act as insecticides and fungicides. The synthesis of such compounds allows for the development of more effective agricultural chemicals that can help manage pests while being less harmful to the environment .

Synthesis and Efficiency

The efficient synthesis of this compound is crucial for its application in both pharmaceuticals and agriculture. Recent advancements in continuous flow synthesis processes enhance the yield and purity of these compounds, making them more accessible for research and commercial use. The production methods allow for high purity levels (over 98%) with reduced production costs .

Case Studies

Mechanism of Action

The mechanism of action of 4-Fluoro-3-hydrazinylbenzonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The hydrazinyl group can form covalent bonds with active site residues, leading to enzyme inhibition. The fluorine atom can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Halogen and Functional Group Variations

- 4-Chloro-2-trifluoromethylphenylhydrazine hydrochloride (C₈H₇ClF₃N₃·HCl):

This analog replaces fluorine with chlorine and introduces a trifluoromethyl group. The electron-withdrawing trifluoromethyl group enhances stability and lipophilicity, making it valuable in agrochemical synthesis. The chlorine atom may alter electrophilic substitution patterns compared to fluorine . - 3-Chloro-4-fluorophenylhydrazine hydrochloride (C₆H₅ClFN₃·HCl):

With chlorine at the 3-position and fluorine at the 4-position, this compound exhibits distinct steric and electronic effects. Its melting point (211–212°C, decomposition) suggests higher thermal stability than the target compound, though direct comparisons are unavailable .

Hydrazine vs. Piperidine/Oxygenated Derivatives

- 3-(4-Piperidinyloxy)benzonitrile hydrochloride (C₁₂H₁₃N₃O·HCl):

Substituting the hydrazinyl group with a piperidinyloxy moiety introduces a bulky, basic amine. This structural change likely enhances solubility in polar solvents and expands utility in medicinal chemistry, such as kinase inhibitor development . - Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride (C₉H₁₀FN₃O₂·HCl):

The ester group (COOCH₃) replaces the nitrile, increasing hydrophilicity and enabling participation in ester hydrolysis or transesterification reactions. This derivative is marketed for applications in material science and drug discovery .

Molecular Weight and Functional Group Diversity

Key Observations :

- The nitrile group (–CN) in the target compound and 3-(4-Piperidinyloxy)benzonitrile HCl enables participation in click chemistry or metal coordination .

- Hydrazine derivatives (–NHNH₂) are prone to oxidation but serve as precursors to heterocycles like triazoles or pyrazoles .

- Higher molecular weight analogs (e.g., 263.72 g/mol for the piperidine derivative) may exhibit improved bioavailability due to increased solubility .

Biological Activity

4-Fluoro-3-hydrazinylbenzonitrile hydrochloride is a synthetic compound that has garnered attention in biomedical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources and data tables.

The compound's structure can be represented as follows:

- Chemical Formula : CHClF N

- Molecular Weight : 202.63 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets, particularly in cancer therapy. The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation and survival. Research indicates that it could inhibit lysine-specific demethylase-1 (LSD1), a target for cancer treatment, thereby regulating gene transcription and potentially leading to apoptosis in cancer cells .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies

- Anticancer Efficacy : A study demonstrated that this compound showed significant cytotoxic effects against prostate and breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways .

- Antimicrobial Activity : Another investigation assessed the compound's effectiveness against several bacterial strains, revealing that it exhibited notable antibacterial properties, particularly against Gram-positive bacteria .

- Corrosion Inhibition : Research into the compound's application in materials science indicated its potential as a corrosion inhibitor for iron surfaces, showcasing its versatility beyond biological applications .

Q & A

Q. Key factors affecting yield :

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Nitrile fluorination | KF, DMF, 120°C | 60-75% | |

| Hydrazine coupling | N₂H₄·H₂O, EtOH, reflux | 50-65% |

How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Answer:

- NMR : ¹⁹F NMR confirms fluorine position (δ ~ -110 ppm for aromatic F), while ¹H NMR distinguishes hydrazine protons (δ 6.5-8.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ = 187.61) and fragmentation patterns .

- XRD : Single-crystal X-ray diffraction resolves bond angles and confirms hydrochloride salt formation, as seen in analogous hydrazine derivatives .

Advanced tip : DFT calculations can predict vibrational modes (IR) and NMR shifts to cross-validate experimental data .

What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

Q. Storage recommendations :

- Short-term : Store at 4°C in anhydrous acetonitrile or DMSO.

- Long-term : Lyophilize and keep under argon at -20°C .

How does the hydrazine moiety influence reactivity in cross-coupling or cyclization reactions?

Answer:

The hydrazine group enables:

- Schiff base formation : Reacts with ketones/aldehydes to form hydrazones for metal coordination (e.g., oxidovanadium complexes) .

- Heterocycle synthesis : Cyclizes with β-ketoesters to yield pyrazole or triazole derivatives, useful in medicinal chemistry .

Methodological note : Use catalytic Cu(I) or Pd(II) to accelerate cyclization while minimizing side reactions .

What computational tools predict the pharmacokinetic or toxicological properties of this compound?

Answer:

Q. Table 2: Predicted ADMET Properties

| Parameter | Value | Tool |

|---|---|---|

| LogP | 1.2 | SwissADME |

| CYP2D6 inhibition | Yes | ADMETLab |

| LD₅₀ (oral, rat) | 145 mg/kg | ProTox-II |

How can researchers address discrepancies in reported melting points or spectral data?

Answer:

Variations arise from:

Q. Resolution strategies :

Reproduce synthesis : Use anhydrous solvents and inert atmospheres.

Characterize purity : HPLC with UV/vis detection (λ = 254 nm) and ≥95% purity thresholds .

What safety protocols are critical when handling this compound in vitro?

Answer:

- Acute toxicity : Wear nitrile gloves, goggles, and N95 masks; avoid inhalation (LC₅₀ < 100 µg/m³) .

- Waste disposal : Neutralize with 10% NaOH before incineration to prevent hydrazine release .

Emergency measures : For skin contact, rinse with 1% acetic acid to counteract hydrochloride irritation .

What role does this compound play in developing kinase inhibitors or antimicrobial agents?

Answer:

- Kinase inhibition : The nitrile group binds covalently to cysteine residues in kinases (e.g., EGFR), as seen in anlotinib hydrochloride .

- Antimicrobial activity : Fluorinated benzonitriles disrupt bacterial membrane synthesis (MIC = 8–16 µg/mL for Gram-positive strains) .

Research gap : Limited in vivo data warrant further pharmacokinetic studies .

How can researchers optimize solubility for biological assays without destabilizing the compound?

Answer:

- Co-solvents : Use 10% DMSO/PBS (pH 7.4) for aqueous solubility (up to 5 mg/mL) .

- Prodrug strategies : Acetylate the hydrazine group to enhance lipophilicity, then hydrolyze in vivo .

What environmental precautions are necessary for lab-scale synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.